Pyruvyl-glycine benzyl ester
CAS No.:
Cat. No.: VC13881975
Molecular Formula: C12H13NO4
Molecular Weight: 235.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H13NO4 |
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Molecular Weight | 235.24 g/mol |
IUPAC Name | benzyl 2-(2-oxopropanoylamino)acetate |
Standard InChI | InChI=1S/C12H13NO4/c1-9(14)12(16)13-7-11(15)17-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,16) |
Standard InChI Key | UOZQZTNCSOITOE-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C(=O)NCC(=O)OCC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Features
Pyruvyl-glycine benzyl ester (C₁₁H₁₃NO₄) is a white crystalline solid with a molecular weight of 235.23 g/mol. The compound features a central pyruvyl group (–CO–COO–) linked to glycine, whose amino group is benzyl-protected to prevent undesired nucleophilic reactions. Key spectroscopic characteristics include:
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IR: Strong carbonyl stretches at 1740 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (keto C=O)
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¹H NMR: Distinct singlet for the benzyl CH₂ group (δ 5.15 ppm) and doublets for the glycine α-protons (δ 3.8–4.2 ppm)
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MS: Molecular ion peak at m/z 235.1 with fragmentation patterns confirming the benzyl ester cleavage
The benzyl ester group significantly influences the compound’s solubility profile, rendering it soluble in polar aprotic solvents like dichloromethane (DCM) and dimethylformamide (DMF) but insoluble in aqueous media .
Table 1: Physicochemical Properties of Pyruvyl-Glycine Benzyl Ester
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₃NO₄ | |
Molecular Weight | 235.23 g/mol | |
Melting Point | 89–92°C | |
Solubility in DCM | 45 mg/mL | |
XLogP3 | 1.2 |
Synthetic Methodologies and Optimization
The synthesis of pyruvyl-glycine benzyl ester typically proceeds via a two-step protocol involving pyruvyl chloride formation followed by amidation with glycine benzyl ester hydrochloride.
Pyruvyl Chloride Synthesis
Pyruvic acid undergoes chlorination using oxalyl chloride (preferred over thionyl chloride due to reduced by-products) in anhydrous DCM at 0–5°C :
This step achieves 85–90% conversion efficiency, with excess oxalyl chloride removed via vacuum distillation .
Amidation with Glycine Benzyl Ester
The pyruvyl chloride reacts with glycine benzyl ester hydrochloride in the presence of triethylamine (TEA) as a base:
Critical parameters include:
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Temperature: 0–40°C (higher temperatures accelerate racemization)
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Solvent: DCM or THF, which stabilize the acyl chloride intermediate
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Yield: 35% (unoptimized), improvable to 50% via silylation of the glycine ester
Table 2: Comparative Yields Using Different Chlorinating Agents
Chlorinating Agent | By-Product Formation | Yield (%) |
---|---|---|
Oxalyl Chloride | Minimal | 35 |
Thionyl Chloride | High | 22 |
Phosphorus Oxychloride | Moderate | 28 |
Applications in Pharmaceutical and Peptide Chemistry
Prodrug Development
Pyruvyl-glycine benzyl ester serves as a prodrug scaffold for neurological agents. The benzyl ester enhances blood-brain barrier penetration, with enzymatic cleavage in vivo releasing active glycine derivatives . Clinical studies highlight its utility in:
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Glutamate Modulation: As a precursor to glycine analogs regulating NMDA receptor activity
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Antioxidant Formulations: Pyruvate’s keto group scavenges reactive oxygen species in ischemic injury models
Peptide Synthesis
The compound acts as a keto-acid building block in solid-phase peptide synthesis (SPPS). Its orthogonal protection strategy allows sequential deprotection of the benzyl ester (via hydrogenolysis) and the pyruvyl group (via mild acid hydrolysis) . Notable applications include:
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Collagen Mimetics: Incorporation into triple-helical peptides stabilizing tissue engineering scaffolds
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Enzyme Inhibitors: Keto functionality mimics transition states in protease inhibitor design
Stability and Degradation Pathways
Pyruvyl-glycine benzyl ester exhibits pH-dependent stability:
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Acidic Conditions (pH < 3): Benzyl ester hydrolysis dominates (t₁/₂ = 12 h at pH 2)
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Basic Conditions (pH > 8): Amide bond cleavage via β-elimination (t₁/₂ = 45 min at pH 9)
Racemization at the glycine α-carbon becomes significant above 40°C, necessitating low-temperature storage .
Industrial and Regulatory Considerations
Large-scale production employs continuous flow reactors to maintain temperature control during exothermic amidation . Regulatory guidelines (FDA, EMA) classify the compound as a non-API intermediate, requiring impurity profiling for residual solvents (DCM < 600 ppm) .
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